molecular formula C20H26N2O2 B4941824 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

Cat. No. B4941824
M. Wt: 326.4 g/mol
InChI Key: JBVCATTYCGLWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, also known as BHMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is not fully understood, but studies have provided some insight into its effects on cellular processes. 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase enzymes that lead to cell death. 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has also been shown to inhibit the growth and proliferation of cancer cells by regulating the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been shown to have a range of biochemical and physiological effects in various studies. In addition to its anti-cancer properties, 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has also been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities, which makes it suitable for use in high-throughput screening assays. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been shown to have low toxicity in animal models, which makes it a potentially safe compound for use in humans. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine. One area of interest is the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine derivatives with improved anti-cancer properties. Additionally, further studies are needed to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine and its effects on different cellular processes. 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine may also have potential applications in other areas of research, such as the treatment of inflammatory diseases and neurodegenerative disorders. Overall, 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a promising compound that has the potential to contribute to the development of new therapeutic agents.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a piperazine derivative that has been synthesized through a multi-step process and has gained attention in scientific research due to its potential therapeutic applications. 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been investigated for its potential anti-cancer properties, anti-inflammatory effects, and neuroprotective effects. While 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several advantages for use in laboratory experiments, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts. There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, including the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine derivatives with improved anti-cancer properties and further studies to understand its mechanism of action.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves several steps, including the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine compound. The synthesis process has been optimized to increase the yield of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine and reduce the use of hazardous reagents.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been investigated for its potential therapeutic applications in various fields of scientific research. One area of interest is its use as a potential anti-cancer agent. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine can induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-17-9-15(1)10-18(17)13-22-7-5-21(6-8-22)12-16-2-4-19-20(11-16)24-14-23-19/h1-4,11,15,17-18H,5-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCATTYCGLWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

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